molecular formula C22H20Cl2N2O2S2 B12123764 N-(3,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-(3,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B12123764
M. Wt: 479.4 g/mol
InChI Key: DIJFJYNPUKPAMG-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a synthetic 5-ene-4-thiazolidinone derivative of significant interest in medicinal chemistry and oncology research. This compound features a Z-configured benzylidene group at the C5 position, a structural motif common to many bioactive thiazolidinones and confirmed to be the predominant isomeric form by techniques such as NMR and X-ray crystallography in analogous molecules . The molecular structure integrates a 3,4-dichlorophenylamido moiety and a 4-ethylbenzylidene fragment, linked through a characteristic rhodanine (2-thioxo-4-thiazolidinone) core. Compounds within the 4-thiazolidinone class are recognized as privileged scaffolds in drug discovery due to their diverse biological profiles . The primary research value of this compound and its close structural analogs lies in their potent anticancer and anti-proliferative activities. Thiazolidin-4-one derivatives have been the subject of extensive investigation as potential anticancer agents, demonstrating an ability to inhibit the growth of various cancer cell lines . The proposed mechanisms of action for this class of compounds are multi-targeted, a feature that is highly valuable in overcoming drug resistance. Research suggests that related 5-ene-thiazolidinones can inhibit key signaling pathways crucial for cancer cell survival and proliferation, such as the Raf/MEK/ERK and PI3K/Akt cascades . Additionally, some derivatives are known to interact with cellular targets like tubulin or DNA, potentially inducing apoptosis (programmed cell death) . The specific 3,4-dichlorophenyl group is a recurring pharmacophore in bioactive molecules, often contributing to enhanced binding affinity and potency through hydrophobic interactions with target proteins . This product is intended for research applications only, serving as a key intermediate or a lead compound in the synthesis and biological evaluation of novel therapeutic agents. It is suitable for in-vitro studies, including enzyme inhibition assays, cytotoxicity assessments, and mechanism-of-action studies in controlled laboratory settings. Researchers are exploring the incorporation of such compounds into more complex heterocyclic systems or using them in hybrid pharmacophore approaches to develop agents with improved efficacy and selectivity . Disclaimer: This compound is designated For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition or disease. The product must not be introduced into humans or animals under any circumstances.

Properties

Molecular Formula

C22H20Cl2N2O2S2

Molecular Weight

479.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

InChI

InChI=1S/C22H20Cl2N2O2S2/c1-2-14-5-7-15(8-6-14)12-19-21(28)26(22(29)30-19)11-3-4-20(27)25-16-9-10-17(23)18(24)13-16/h5-10,12-13H,2-4,11H2,1H3,(H,25,27)/b19-12-

InChI Key

DIJFJYNPUKPAMG-UNOMPAQXSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Thiazolidinone Core Formation

The thiazolidin-4-one ring is synthesized via cyclocondensation of 4-ethylbenzaldehyde derivatives with thiourea or thiosemicarbazide intermediates. Source describes a method where 4-ethylbenzaldehyde reacts with thiosemicarbazide in ethanol under reflux to form the corresponding thiosemicarbazone (Figure 1). Subsequent cyclization with α-bromo-γ-butyrolactone in dry toluene yields the 4-oxo-2-thioxo-1,3-thiazolidine scaffold. The Z-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding between the thioxo group and the aldehyde proton.

Butanamide Side Chain Introduction

The butanamide moiety is introduced via nucleophilic acyl substitution. As per Source, 4-chloro-N-(3,4-dichlorophenyl)butanamide is prepared by reacting 4-chlorobutanoyl chloride with 3,4-dichloroaniline in tetrahydrofuran (THF) at 0–5°C. Triethylamine (TEA) is used to scavenge HCl, achieving yields of 78–82%.

Final Coupling Reaction

The thiazolidinone core and butanamide side chain are coupled using a modified Ullmann reaction. Source reports that copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C facilitate this cross-coupling, yielding the target compound with 65–70% efficiency.

One-Pot Synthesis Strategies

A one-pot approach reduces purification steps and improves atom economy. Source demonstrates that 4-ethylbenzaldehyde , thioglycolic acid , and N-(3,4-dichlorophenyl)butanamide hydrazide react in refluxing benzene with a Dean-Stark trap to azeotropically remove water (Table 1). Glacial acetic acid (2–3 drops) catalyzes imine formation, followed by cyclization to the thiazolidinone ring. This method achieves a 72% yield and minimizes byproducts.

Table 1: One-Pot Synthesis Conditions and Outcomes

ComponentQuantity (mmol)SolventTemp (°C)Time (h)Yield (%)
4-Ethylbenzaldehyde10Dry benzene80672
Thioglycolic acid12Dry benzene806-
Butanamide hydrazide10Dry benzene806-

Critical Reaction Parameters

Solvent Selection

Polar aprotic solvents like DMF and acetonitrile enhance reaction rates but may promote epimerization. Source identifies dry benzene as optimal for cyclocondensation due to its low polarity and ability to form azeotropes with water.

Temperature and Time

Cyclization proceeds efficiently at 80–100°C for 5–8 hours. Prolonged heating (>10 hours) degrades the thioxo group, reducing yields by 15–20%.

Catalysts

  • Acetic acid : Accelerates imine formation (0.5–1 mol%).

  • Copper(I) iodide : Essential for Ullmann-type couplings (10 mol%).

Purification and Characterization

Recrystallization

The crude product is recrystallized from methanol or ethanol to remove unreacted aldehydes and thiourea derivatives. Source notes that adding activated charcoal during recrystallization improves purity to >98%.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) resolves regioisomers. HPLC analysis (C18 column, acetonitrile/water 70:30) confirms a single peak with retention time 12.3 min.

Spectroscopic Confirmation

  • IR : νmax 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, CH=N), 7.45–7.12 (m, 7H, Ar-H), 3.45 (t, 2H, J = 6.8 Hz, CH₂), 2.65 (q, 2H, J = 7.6 Hz, CH₂CH₃).

Comparative Analysis of Methods

Table 2: Yield and Purity Across Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost (Relative)
Multi-Step (Source)659518High
One-Pot (Source)72986Moderate
Ullmann Coupling (Source)709724Very High

The one-pot method offers the best balance of efficiency and cost, though multi-step routes provide better stereochemical control.

Challenges and Optimization

Stereochemical Control

The Z-configuration of the benzylidene group is thermodynamically favored but requires strict anhydrous conditions. Source shows that traces of water promote E-isomer formation, reducing bioactivity.

Byproduct Formation

Over-alkylation at the thiazolidinone nitrogen occurs with excess alkylating agents. Source recommends using 1.1 equivalents of α-bromo-γ-butyrolactone to minimize this.

Industrial-Scale Considerations

Kilogram-scale synthesis (Source) uses continuous flow reactors to enhance heat transfer and reduce reaction time by 40%. Ethyl acetate is substituted for benzene to meet safety regulations .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Research Findings and Trends

  • Spectral Analysis : The target compound’s ¹H-NMR would likely show aromatic proton signals at δ 7.2–7.8 (dichlorophenyl) and δ 2.4–2.6 (ethyl CH₂), with MS fragmentation patterns consistent with sulfur- and nitrogen-containing heterocycles .
  • Tautomerism: Unlike triazole-thione analogs in , thiazolidinones typically exist in a single tautomeric form due to the stability of the 4-oxo-2-thioxo configuration .

Q & A

Q. What experimental designs mitigate oxidative degradation during long-term stability studies?

  • Methodological Answer :
  • Storage Conditions : Use amber vials at -20°C under argon to prevent light/oxygen exposure .
  • Stabilizers : Add antioxidants (e.g., BHT) to solid-state formulations .

Regulatory and Safety Considerations

Q. What preclinical toxicity assays are critical before advancing this compound to in vivo studies?

  • Methodological Answer :
  • hERG Assay : Screen for cardiac liability using patch-clamp electrophysiology .
  • Ames Test : Assess mutagenicity in S. typhimurium TA100 .
  • Rodent Acute Toxicity : Determine LD₅₀ via OECD Guideline 423 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.